N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide
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Overview
Description
N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide is a synthetic organic compound with a complex structure It features a cyclopentane ring substituted with a carboxamide group, a methoxyphenyl group, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the cyclopentane ring with a 3-methoxyphenyl group, often using a Friedel-Crafts alkylation reaction.
Addition of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyanomethylating agent reacts with the intermediate compound.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits bioactive properties.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound could inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring.
N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18(11-10-17)15(19)16(8-3-4-9-16)13-6-5-7-14(12-13)20-2/h5-7,12H,3-4,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAVSCKEHABXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1(CCCC1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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